molecular formula C21H12ClN3O2S B15292631 4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid

4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid

Cat. No.: B15292631
M. Wt: 405.9 g/mol
InChI Key: KCRGBCOERUHZLY-NTEUORMPSA-N
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Description

4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid is a complex organic compound that features a benzimidazole moiety, a thiophene ring, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, nitriles, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring and benzoic acid group can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-nitro-1H-benzimidazol-2-yl) phenol
  • 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole

Uniqueness

4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid is unique due to its combination of a benzimidazole moiety, a thiophene ring, and a benzoic acid group. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C21H12ClN3O2S

Molecular Weight

405.9 g/mol

IUPAC Name

4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid

InChI

InChI=1S/C21H12ClN3O2S/c22-15-5-7-17-18(10-15)25-20(24-17)14(11-23)9-16-6-8-19(28-16)12-1-3-13(4-2-12)21(26)27/h1-10H,(H,24,25)(H,26,27)/b14-9+

InChI Key

KCRGBCOERUHZLY-NTEUORMPSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(S2)/C=C(\C#N)/C3=NC4=C(N3)C=C(C=C4)Cl)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C=C(C#N)C3=NC4=C(N3)C=C(C=C4)Cl)C(=O)O

Origin of Product

United States

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